![molecular formula C13H15F2NOS B2569283 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane CAS No. 2176069-17-1](/img/structure/B2569283.png)
1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both difluoromethyl and thiophene moieties
Preparation Methods
The synthesis of 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable amine and a difluoromethylated ketone.
Introduction of the thiophene moiety: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, where a thiophene boronic acid derivative is coupled with a halogenated precursor.
Final modifications: Additional functional groups can be introduced through various organic transformations, including halogenation, oxidation, or reduction reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its spirocyclic structure.
Materials Science: The unique electronic properties of the thiophene moiety make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism by which 1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity through binding interactions facilitated by its spirocyclic and difluoromethyl groups.
Electronic Properties: In materials science, the thiophene moiety contributes to the compound’s electronic properties, enabling its use in electronic devices.
Molecular targets and pathways involved can vary widely, but typically include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
1,1-Difluoro-6-(4-methylthiophene-2-carbonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and thiophene derivatives:
Spirocyclic Compounds: Compared to other spirocyclic compounds, this compound’s difluoromethyl group provides unique electronic properties that can enhance its reactivity and binding affinity.
Thiophene Derivatives: Similar compounds include thiophene-based pharmaceuticals and materials, such as thiophene-2-carboxylic acid and its derivatives. The presence of the difluoromethyl group in this compound distinguishes it from these analogs, potentially offering enhanced stability and reactivity.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-9-6-10(18-7-9)11(17)16-4-2-12(3-5-16)8-13(12,14)15/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLANSWXJRJIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
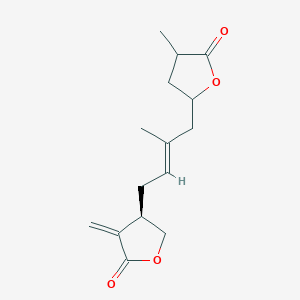

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
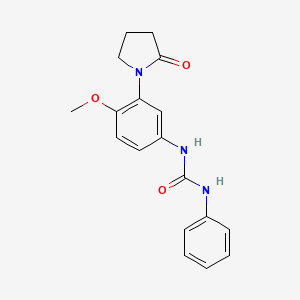
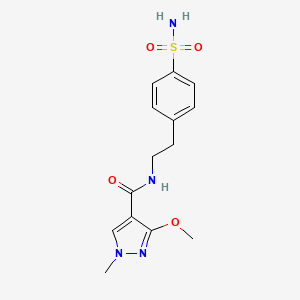
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)
![2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)
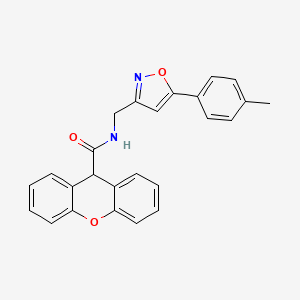
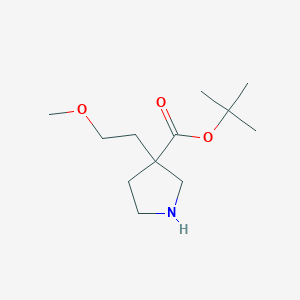
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
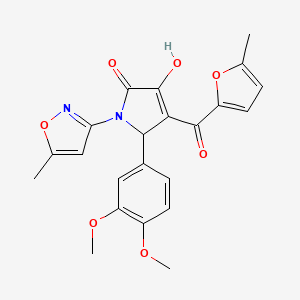
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)
![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)
